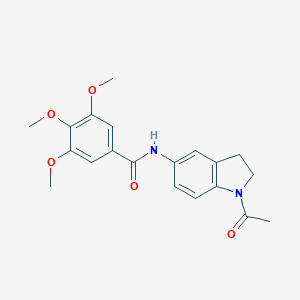
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide, also known as ATB-346, is a novel drug compound that has gained attention in the scientific community for its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that is designed to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial effects of the COX-1 enzyme.
作用机制
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide selectively targets COX-2 by binding to a specific amino acid residue in the enzyme's active site. This binding prevents the formation of prostaglandins, which are responsible for inflammation and pain. Unlike traditional NSAIDs, which also inhibit the beneficial effects of COX-1, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide spares the COX-1 enzyme, which is responsible for maintaining the integrity of the stomach lining and preventing gastrointestinal side effects.
Biochemical and Physiological Effects:
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies. In addition, it has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has also been shown to have a favorable safety profile and does not cause the gastrointestinal side effects associated with traditional NSAIDs.
实验室实验的优点和局限性
One advantage of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide is its selectivity for COX-2, which allows for targeted inhibition of inflammation without affecting the beneficial effects of COX-1. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has a favorable safety profile and does not cause the gastrointestinal side effects associated with traditional NSAIDs. However, one limitation of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide. One area of interest is the potential use of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more effective formulations of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide with improved solubility and bioavailability. Finally, further studies are needed to evaluate the long-term safety and efficacy of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide in humans.
合成方法
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide involves a multi-step process that starts with the reaction of 2,3-dihydroindole with acetic anhydride to form 1-acetyl-2,3-dihydro-1H-indole. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide. The final compound is purified through recrystallization and characterized using various analytical techniques.
科学研究应用
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have shown that N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide is a potent inhibitor of COX-2 and exhibits anti-inflammatory and analgesic effects without causing the gastrointestinal side effects associated with traditional NSAIDs. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C20H22N2O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
N-(1-acetyl-2,3-dihydroindol-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H22N2O5/c1-12(23)22-8-7-13-9-15(5-6-16(13)22)21-20(24)14-10-17(25-2)19(27-4)18(11-14)26-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,24) |
InChI 键 |
VKLPWUDURVCMDN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2,5-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B300083.png)
![N-(4-{[2-chloro-5-(methylsulfanyl)benzoyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B300084.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300089.png)
![N-(2-phenoxyethyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300091.png)

![Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate](/img/structure/B300095.png)


![N-(4-isopropylbenzyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300099.png)
![2-{[3-({[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B300103.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B300104.png)

